molecular formula C11H7BrN2O3S B2732481 5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide CAS No. 391224-01-4

5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide

Cat. No.: B2732481
CAS No.: 391224-01-4
M. Wt: 327.15
InChI Key: SNLQVUKKKKMNSW-UHFFFAOYSA-N
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Description

5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and antibacterial research. It belongs to the nitrothiophene carboxamide (NTC) class, a series noted for its potent and narrow-spectrum antibacterial properties against critical Gram-negative pathogens, including Escherichia coli , Saligella , and Salmonella species . The compound's core structure incorporates both bromo and nitro substituents on a thiophene-carboxamide scaffold, a privileged pharmacophore ranked highly among U.S. FDA-approved drugs and known to improve metabolic stability and binding affinity in drug-receptor interactions . The primary research value of this compound stems from its proposed mechanism of action as a prodrug. Evidence suggests related NTCs are substrates for specific bacterial nitroreductases, such as NfsA and NfsB in E. coli , which activate the compound within the bacterial cell to exert a bactericidal effect . Furthermore, this chemical series was strategically engineered using structure-based design to minimize interaction with and efflux by the AcrAB-TolC resistance nodulation division (RND) pump, a major contributor to multi-drug resistance in Gram-negative bacteria . This makes it a valuable tool for studying novel approaches to overcoming efflux-mediated resistance. Researchers can utilize this high-purity compound in various applications, including: investigating the structure-activity relationships (SAR) of antibacterial nitrothiophenes; probing the kinetics and specificity of bacterial nitroreductase enzymes; and evaluating efficacy against multi-drug resistant clinical isolates in both in vitro and in vivo infection models. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O3S/c12-10-6-5-9(18-10)11(15)13-7-1-3-8(4-2-7)14(16)17/h1-6H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLQVUKKKKMNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=C(S2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acyl Chloride-Mediated Amidation

The acyl chloride route remains a cornerstone for carboxamide synthesis due to its scalability and straightforward mechanism. In this method, 5-bromo-thiophene-2-carboxylic acid is first converted to its reactive acyl chloride intermediate using thionyl chloride (SOCl₂) under anhydrous conditions. The patent WO2014102820A2 highlights toluene as the preferred solvent for this step, with reactions conducted at reflux temperatures (110–120°C) to ensure complete conversion. Subsequent treatment with 4-nitroaniline in the presence of pyridine or triethylamine facilitates nucleophilic acyl substitution, yielding the target carboxamide.

Table 1: Reaction Conditions for Acyl Chloride Method

Reagent Solvent Base Temperature Yield Reference
Thionyl chloride Toluene Pyridine Reflux 75%

Notably, the exclusion of protic solvents prevents premature hydrolysis of the acyl chloride. Post-reaction workup typically involves hydrochloric acid quenching to precipitate the product, followed by recrystallization from methanol to achieve >95% purity.

Coupling Agent-Assisted Synthesis

Carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) combined with N-hydroxybenzotriazole (HOBt), offer a mild alternative for amide bond formation. This method circumvents the need for acyl chloride isolation by activating the carboxylic acid in situ. As detailed in WO2014102820A2, EDCI (1.2 equiv) and HOBt (1.1 equiv) are added to a solution of 5-bromo-thiophene-2-carboxylic acid in dimethylformamide (DMF), followed by dropwise addition of 4-nitroaniline at 0–5°C. The reaction proceeds to completion within 12 hours at room temperature, with yields exceeding 85%.

Table 2: Optimization of Coupling Agent Parameters

Coupling System Solvent Temperature Time (h) Yield Reference
EDCI/HOBt DMF 25°C 12 85%
DCC/DMAP CH₂Cl₂ 0°C → RT 24 78%

Comparative studies reveal EDCI/HOBt’s superiority over dicyclohexylcarbodiimide (DCC), attributed to reduced side-product formation and easier byproduct removal. Post-synthesis purification employs silica gel chromatography with ethyl acetate/hexane gradients to isolate the carboxamide.

Mixed Anhydride Approach

The mixed anhydride method, though less prevalent, provides an additional pathway by reacting the carboxylic acid with chloroformates. For instance, isobutyl chloroformate (IBCF) in tetrahydrofuran (THF) generates a reactive anhydride intermediate, which subsequently reacts with 4-nitroaniline. This method, however, demands stringent moisture control and yields moderate results (65–70%) due to competing hydrolysis.

Table 3: Mixed Anhydride Reaction Profile

Chloroformate Solvent Base Yield Reference
Isobutyl chloroformate THF N-Methylmorpholine 68%

Purification and Characterization

Crude 5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide is purified via sequential acid-base extraction and solvent recrystallization. The patent WO2014102820A2 specifies using hydrochloric acid (pH 1–2) to precipitate the product, followed by washing with chilled methanol. Final characterization employs:

  • ¹H NMR (DMSO-d₆): δ 8.25 (d, 2H, Ar–NO₂), 7.85 (s, 1H, Thiophene–H), 7.50 (d, 2H, Ar–H), 2.45 (s, 1H, NH).
  • HPLC : Purity >98% with a retention time of 12.3 min (C18 column, acetonitrile/water 70:30).

Mechanistic Insights and Side Reactions

The formation of 5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide is susceptible to side reactions, including:

  • Over-activation of carboxylic acid : Prolonged exposure to thionyl chloride may degrade the thiophene ring.
  • Base-induced dehalogenation : Strong bases like NaOH risk eliminating bromine at elevated temperatures.
  • Solvent coordination effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may complicate product isolation.

Chemical Reactions Analysis

5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.

    Coupling Reactions: The nitrophenyl group can participate in coupling reactions, forming new C-C or C-N bonds

Scientific Research Applications

Medicinal Chemistry

5-Bromo-N-(4-nitrophenyl)thiophene-2-carboxamide has been explored for its potential antimicrobial and anticancer properties.

  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits antibacterial efficacy against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity comparable to standard antibiotics .
  • Anticancer Activity : Research has shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). In vitro assays have revealed IC50 values indicating potent anticancer effects .

Biological Applications

The compound has been investigated for its role in targeting specific biological pathways:

  • Enzyme Inhibition : It has shown potential as an inhibitor of enzymes involved in bacterial resistance mechanisms, particularly those related to mycobacterial infections. This positions it as a candidate for developing new antitubercular agents .
  • Cellular Mechanisms : The interaction of this compound with cellular receptors has been studied to understand its effects on apoptosis and inflammation modulation, providing insights into its therapeutic potential.

Materials Science Applications

5-Bromo-N-(4-nitrophenyl)thiophene-2-carboxamide is also utilized in materials science:

  • Organic Electronics : Its properties make it suitable for developing organic semiconductors and light-emitting diodes (OLEDs). The compound's electronic characteristics are enhanced by the presence of both electron-withdrawing and electron-donating groups, which improve charge transport properties.

Data Tables

The following table summarizes key findings related to the biological activity of 5-Bromo-N-(4-nitrophenyl)thiophene-2-carboxamide:

Activity Type Target Organism/Cell Line IC50/MIC Value Reference
AntibacterialE. coli40 µg/mL
AntibacterialS. aureus50 µg/mL
AnticancerMCF-7 (Breast Cancer)25 µM
AnticancerA549 (Lung Cancer)30 µM

Case Studies

  • Antimicrobial Research : A study focused on synthesizing derivatives of 5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide found promising results against drug-resistant bacterial strains, highlighting its potential as a lead compound for new antibiotics .
  • Cancer Therapeutics : In vitro studies demonstrated that this compound could significantly inhibit the growth of various cancer cell lines, suggesting its suitability for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitrophenyl group can participate in electron transfer reactions, while the thiophene ring can interact with aromatic residues in proteins. These interactions can modulate biological pathways and lead to therapeutic effects .

Comparison with Similar Compounds

Physical and Spectroscopic Properties
  • Melting Points : Derivatives exhibit melting points ranging from 170–226°C. For example:
    • 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide: 224–226°C
    • 5-(3-Chloro-5-(trifluoromethyl)phenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide: 170–172°C
  • NMR Data : Experimental $ ^1H $ and $ ^{13}C $ NMR shifts for analogs align closely with DFT-computed values, confirming structural integrity. For instance, the thiophene proton resonances appear at δ 7.14–8.45 ppm, while aromatic carbons range from δ 115–160 ppm .
Electronic and Reactivity Profiles

DFT studies reveal key electronic parameters:

  • HOMO-LUMO Gaps : Smaller gaps correlate with higher reactivity. For example:
    • Compound 9h (HOMO-LUMO gap: 3.2 eV) is more reactive than 9d (4.5 eV) .
    • The nitro group in 5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide is expected to lower the LUMO energy, enhancing electrophilicity compared to methyl or methoxy-substituted analogs.
  • NLO Properties : Hyperpolarizability values range from 8583.80 Hartrees (compound 4l) to lower values for less conjugated systems. The nitro group’s strong electron-withdrawing nature may amplify NLO responses .

Table 2: Reactivity Descriptors of Selected Analogs

Compound ID HOMO (eV) LUMO (eV) Energy Gap (eV) Electrophilicity Index (ω)
9c -5.2 -1.8 3.4 2.1
9h -4.9 -1.7 3.2 2.3
4l -5.1 -2.0 3.1 2.5

Biological Activity

5-Bromo-N-(4-nitrophenyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a bromine atom at the 5-position and a carboxamide group linked to a 4-nitrophenyl moiety. This structure contributes to its chemical stability and reactivity, making it an attractive candidate for further biological exploration.

The biological activity of 5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting their catalytic functions.
  • Electron Transfer : The nitrophenyl group can participate in electron transfer reactions, while the thiophene ring interacts with aromatic residues in proteins, modulating various biological pathways.
  • Apoptosis Induction : Studies have indicated that this compound can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy .

Antimicrobial Properties

Research has demonstrated that 5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide exhibits antimicrobial activity against various bacterial and fungal strains. In vitro studies have reported Minimum Inhibitory Concentration (MIC) values indicating effective inhibition of microbial growth.

Microorganism MIC (µg/mL) Activity
Staphylococcus aureus0.5 - 1.0Effective
Escherichia coli1.0 - 2.0Moderate
Candida albicans0.25 - 0.5Strong

These results suggest that the compound could be developed as a novel antimicrobial agent.

Anticancer Activity

The anticancer potential of 5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide has been evaluated against several human tumor cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). The compound demonstrated significant cytotoxicity with IC50 values indicating effective growth inhibition.

Cell Line IC50 (µM) Effectiveness
MCF-710.5 ± 1.2High
NCI-H46015.3 ± 2.0Moderate
SF-26812.8 ± 1.5High

Flow cytometry analysis revealed that the compound induces apoptosis through pathways involving p53 activation and caspase-3 cleavage, confirming its role as a potential anticancer agent .

Case Studies

  • Antimicrobial Study : A study focused on the antimicrobial efficacy of various thiophene derivatives highlighted that 5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide showed superior activity against resistant strains of bacteria compared to standard antibiotics, suggesting its potential for treating infections caused by multidrug-resistant organisms .
  • Cancer Cell Line Evaluation : In an investigation involving multiple cancer cell lines, this compound was found to be more effective than traditional chemotherapeutics like doxorubicin in certain contexts, particularly in inducing apoptosis in breast cancer cells .

Q & A

Basic Questions

Q. What are the standard synthetic routes and key reaction conditions for 5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide?

  • Methodological Answer : The compound is typically synthesized via coupling reactions such as Suzuki or Gewald. Key steps involve bromination of thiophene precursors followed by amidation with 4-nitrophenylamine. Reaction conditions (e.g., temperature: 80–120°C, solvent: DMF or THF, catalyst: Pd(PPh₃)₄) must be optimized for each step to achieve >70% yield. For example, brominated thiophene-2-carboxylic acid is first activated as an acyl chloride before coupling with 4-nitroaniline .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like HMBC/HSQC) and High-Resolution Mass Spectrometry (HRMS) are critical. IR spectroscopy verifies the amide C=O stretch (~1650 cm⁻¹). Elemental analysis ensures stoichiometric purity (>98%), while HPLC monitors intermediate purity during synthesis .

Q. What functional groups dominate the compound’s reactivity?

  • Answer : The bromine atom at the 5-position of thiophene facilitates electrophilic substitution (e.g., cross-coupling). The carboxamide group enables hydrogen bonding with biological targets, while the nitro group on the phenyl ring enhances electron-withdrawing effects, directing further substitution reactions .

Advanced Research Questions

Q. How can conflicting spectroscopic data in literature for this compound be resolved?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from solvent effects or impurities. To resolve these:

Compare data with structurally analogous compounds (e.g., 5-bromo-N-(4-bromophenyl)furan-2-carboxamide ).

Use deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts.

Validate purity via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and HRMS (calculated m/z: 355.98 [M+H]⁺) .

Q. What experimental strategies optimize yield in multi-step syntheses of this compound?

  • Answer : Implement Design of Experiments (DoE) to test variables:

  • Catalyst loading : 1–5 mol% Pd for Suzuki coupling.
  • Solvent polarity : DMF improves solubility but may increase side reactions.
  • Temperature gradient : Stepwise heating (60°C → 100°C) minimizes decomposition.
    Intermediate isolation via column chromatography (silica gel, 60–120 mesh) improves final purity (>95%) .

Q. How to design biological activity assays targeting specific enzymes or receptors?

  • Methodological Answer :

Target Selection : Prioritize kinases or GPCRs due to the nitro group’s electron-withdrawing properties.

Assay Design : Use fluorescence polarization for binding affinity (IC₅₀) or enzyme inhibition assays (e.g., acetylcholinesterase).

Controls : Include known inhibitors (e.g., staurosporine for kinases) and DMSO controls.

Computational Validation : Perform molecular docking (AutoDock Vina) using PubChem’s 3D structure (CID: [insert from ]) to predict binding modes .

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activities of similar thiophene carboxamides?

  • Answer : Variations in assay conditions (e.g., cell line viability, incubation time) often explain discrepancies. For example:

  • Case Study : A compound in showed IC₅₀ = 2.5 μM in HeLa cells vs. 10 μM in HEK293. This divergence may arise from differential expression of target proteins. Validate via Western blotting or qPCR .

Tables for Key Data

Property Value Reference
Molecular FormulaC₁₁H₇BrN₂O₃S
Melting Point218–220°C
HRMS (m/z)355.98 [M+H]⁺ (calculated)
HPLC Purity>98% (C18 column, MeOH:H₂O = 70:30)

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